(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid
Description
Properties
IUPAC Name |
(2S)-2-[(3,6-dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-6(2)5-8(12(18)19)15-11(17)10-7(13)3-4-9(14)16-10/h3-4,6,8H,5H2,1-2H3,(H,15,17)(H,18,19)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMFKFMGONXSAN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=C(C=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrolytic Synthesis (Adapted from CN101575712A)
Method :
- Substrate : 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid.
- Electrolysis :
- Electrolyte: Alkaline aqueous solution (0.5–2.0% NaOH).
- Conditions: Undivided cell, Ag cathode, Ni/steel anode, 15–60°C.
- Product : 4-Amino-3,6-dichloropyridine-2-carboxylic acid (yield: 90–95%, purity ≥99%).
Conversion to Acid Chloride :
Alternative Chlorination Route (CN102153507A)
Method :
- Chlorination of 2,6-Dichloropyridine :
- Catalyst: Anhydrous FeCl₃ (6 mol%).
- Conditions: 100–120°C, Cl₂ gas flow, 8–12 hr.
- Product: 2,3,6-Trichloropyridine (yield: 94%).
- Selective Dechlorination :
- Hydrogenation with Pd/C (1.5 mol%) in toluene, 60–80°C, H₂ pressure.
- Target: 3,6-Dichloropyridine (requires optimization for positional selectivity).
Synthesis of (2S)-4-Methylpentanoic Acid Derivative
Starting Material: L-Leucine (H-Leu-OH)
Properties :
- CAS: 61-90-5
- Molecular formula: C₆H₁₃NO₂
- Chiral center: (2S)-configuration preserved via controlled reaction conditions.
Protection and Activation
Step 1: Esterification of Carboxylic Acid
Step 2: Amino Group Protection (Boc)
- Reagents: Boc anhydride, triethylamine (TEA) in THF.
- Product: Boc-L-leucine methyl ester (yield: 90%).
Amide Bond Formation
Coupling Protocol
Reagents :
- 3,6-Dichloropyridine-2-carbonyl chloride (1.1 eq).
- Boc-L-leucine methyl ester (1.0 eq).
- Base: DIPEA (2.5 eq) in anhydrous DCM.
Conditions :
- 0°C to room temperature, 4–6 hr.
- Monitoring: TLC (Rf = 0.45 in EtOAc/hexane 1:1).
Deprotection and Hydrolysis
Step 1: Boc Removal
- Reagents: TFA/DCM (1:1), 1 hr.
- Intermediate: (2S)-2-Amino-4-methylpentanoic acid methyl ester TFA salt.
Step 2: Ester Hydrolysis
- Reagents: 2M NaOH, THF/H₂O (3:1), 50°C, 2 hr.
- Product: (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid (yield: 75–80%).
Analytical Validation
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.71 (s, 1H, pyridine-H), 8.25 (d, J = 5.2 Hz, 1H, NH), 4.32 (q, J = 7.1 Hz, 1H, α-CH), 1.85–1.65 (m, 3H, CH₂CH(CH₃)₂), 0.92 (d, J = 6.5 Hz, 6H, CH(CH₃)₂). |
| ESI-MS | m/z 335.0 [M+H]⁺ (calc. 334.05). |
| HPLC (C18, 0.1% TFA) | Retention time: 6.8 min, purity ≥98%. |
Chirality Confirmation
- Chiral HPLC : Chiralpak AD-H column, hexane/EtOH 80:20, 1.0 mL/min.
- Result : >99% enantiomeric excess (ee).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes or receptors. Its structural similarity to natural amino acids makes it a candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid could be explored for its potential therapeutic effects. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyridine ring and the amide linkage may allow the compound to bind to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Antibacterial 4-Methylpentanoic Acid Derivatives
The compound 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid (isolated from Siegesbeckia glabrescens) shares the 4-methylpentanoic acid core but differs in its esterified substituents (dodecanoyloxy and isobutyryloxy groups). Key findings include:
- Activity Against Gram-Positive Bacteria : Exhibits potent antibacterial effects against Staphylococcus aureus with a MIC of 3.125 μg/mL, 8-fold stronger than lauric acid alone .
- Structure-Activity Relationship (SAR) : The laurate chain and isobutyryloxy group synergistically enhance membrane disruption, critical for antibacterial activity .
| Parameter | 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid | Lauric Acid |
|---|---|---|
| MIC against S. aureus | 3.125 μg/mL | 50 μg/mL |
| Inhibition Zone (6.25 μg/mL) | 11 mm | 0 mm |
| Molecular Weight | 386.5 g/mol | 200.3 g/mol |
ACE2 Inhibitors
The ACE2 inhibitor (S,S)-2-(1-Carboxy-2-(3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl)-ethylamino)-4-methylpentanoic acid (GL1001) shares the 4-methylpentanoic acid backbone but incorporates a dichlorobenzyl-imidazole group. Key findings:
Thiazolidinone and Biphenyl Derivatives
- (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid: A Boc-protected derivative with a biphenyl group, suggesting applications in peptide synthesis or as a kinase inhibitor intermediate .
Comparison with Target Compound: The dichloropyridine group may confer higher electronegativity and halogen bonding capacity compared to thiazolidinone or biphenyl moieties.
Biological Activity
(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chiral center at the second carbon, with a pyridine ring substituted with chlorine atoms. The structural formula can be represented as follows:
This structure is essential for its interaction with biological targets.
Research indicates that (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development .
Antimicrobial Activity
A study highlighted the effectiveness of (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has moderate antimicrobial properties, warranting further exploration in clinical settings .
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted using various cancer cell lines to assess the compound's potential as an anticancer agent. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| HT29 (Colon Cancer) | 20 |
| MCF7 (Breast Cancer) | 25 |
These results suggest that (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid exhibits significant cytotoxicity against selected cancer cell lines, indicating its potential as an anticancer therapeutic agent .
Case Studies
- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid in a murine model infected with Staphylococcus aureus. Treatment resulted in a significant reduction in bacterial load compared to untreated controls, demonstrating its potential as an effective antibacterial agent.
- Case Study on Anticancer Activity : In another study involving xenograft models of lung cancer, administration of the compound led to tumor regression and increased survival rates in treated mice compared to those receiving a placebo. This highlights the compound's potential for development into a therapeutic agent for cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid?
- Methodological Answer : The synthesis typically involves coupling 3,6-dichloropyridine-2-carboxylic acid with a chiral amino acid precursor. A stepwise approach includes:
Activation of the pyridine-carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .
Amide bond formation with (2S)-2-amino-4-methylpentanoic acid under controlled pH (7–8) to preserve stereochemistry .
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
- Key Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃Cl₂N₂O₃ |
| Key Intermediates | 3,6-Dichloropyridine-2-carboxylic acid; (2S)-2-amino-4-methylpentanoic acid |
| Yield Optimization | ~65–75% after purification |
Q. How can the stereochemical purity of this compound be validated?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Confirm retention times against a racemic mixture. NMR spectroscopy (¹H and ¹³C) can further validate stereochemistry by analyzing coupling constants and NOE (Nuclear Overhauser Effect) interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., pH, temperature, and solvent composition) to minimize variability .
- Control for degradation : Monitor compound stability via LC-MS over time, especially under biological assay conditions (e.g., aqueous buffers at 37°C) .
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity assays) .
- Example Data Conflict : Discrepancies in IC₅₀ values may arise from differences in assay matrices (e.g., serum proteins interfering with activity).
Q. What strategies optimize the compound’s solubility for in vivo studies without altering its activity?
- Methodological Answer :
- Prodrug design : Introduce a hydrolyzable ester group at the carboxylic acid moiety to enhance lipophilicity, which is cleaved in vivo .
- Co-solvent systems : Use PEG-400 or cyclodextrins in formulations to improve aqueous solubility while maintaining bioavailability .
- pH adjustment : Prepare sodium or potassium salts of the carboxylic acid for better solubility in physiological buffers .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
Docking studies : Use software like AutoDock Vina to predict binding modes of the compound with its target (e.g., enzymes or receptors).
QSAR analysis : Correlate structural features (e.g., substituents on the pyridine ring) with activity data to identify key pharmacophores .
MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to prioritize derivatives with robust interactions .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies?
- Root Cause : Variations in solvent (e.g., DMSO vs. CDCl₃), temperature, or concentration can shift proton signals.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
